molecular formula C11H14O3S3 B14593400 3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one CAS No. 61299-70-5

3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one

Katalognummer: B14593400
CAS-Nummer: 61299-70-5
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: IUPOEXVNVOPFDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science.

Vorbereitungsmethoden

The synthesis of 3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the reaction of thiophene derivatives with appropriate sulfanyl and hydroxyethyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .

Analyse Chemischer Reaktionen

3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

When compared to other thiophene derivatives, 3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one stands out due to its unique combination of sulfanyl and hydroxyethyl groups. Similar compounds include:

  • 3,3-Bis[(2-hydroxyethyl)sulfanyl]-2-propanol
  • 3-(2-hydroxyethylsulfanyl)thiophene
  • 2,3-Bis[(2-hydroxyethyl)sulfanyl]thiophene

These compounds share structural similarities but differ in their specific functional groups and overall reactivity, which can influence their applications and properties .

Eigenschaften

CAS-Nummer

61299-70-5

Molekularformel

C11H14O3S3

Molekulargewicht

290.4 g/mol

IUPAC-Name

3,3-bis(2-hydroxyethylsulfanyl)-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C11H14O3S3/c12-3-6-16-11(17-7-4-13)8-9(14)10-2-1-5-15-10/h1-2,5,8,12-13H,3-4,6-7H2

InChI-Schlüssel

IUPOEXVNVOPFDY-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C(=O)C=C(SCCO)SCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.